molecular formula C35H44N8O8S4 B12758746 (1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone CAS No. 218916-92-8

(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone

Cat. No.: B12758746
CAS No.: 218916-92-8
M. Wt: 833.0 g/mol
InChI Key: NLVXWJPLNQGFEL-MLVKEBSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[1212414,7117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone” is a complex organic molecule characterized by multiple chiral centers, hydroxyl groups, and a tetrathia-octazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetrathia-octazatetracyclo core, introduction of chiral centers, and functionalization with hydroxyl and benzyl groups. Common synthetic strategies may include:

    Stepwise construction: of the core structure using cyclization reactions.

    Chiral resolution: or to introduce the chiral centers.

    Functional group transformations: to install hydroxyl and benzyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up: the reaction conditions.

    Using catalysts: to improve reaction efficiency.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Biological Activity: Potential use as a drug candidate due to its complex structure and functional groups.

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Medicine

    Pharmaceuticals: Development of new drugs with specific biological targets.

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Materials Science: Incorporation into polymers or materials with unique properties.

    Electronics: Potential use in electronic devices due to its structural complexity.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes: or receptors.

    Modulating biochemical pathways: .

    Interacting with cellular components: .

Comparison with Similar Compounds

Similar Compounds

  • **(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone" analogs with slight modifications in functional groups.
  • Other tetrathia-octazatetracyclo compounds: with different substituents.

Uniqueness

    Structural Complexity: The presence of multiple chiral centers and functional groups.

    Functional Diversity: The ability to undergo various chemical reactions and interact with different molecular targets.

Properties

CAS No.

218916-92-8

Molecular Formula

C35H44N8O8S4

Molecular Weight

833.0 g/mol

IUPAC Name

(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone

InChI

InChI=1S/C35H44N8O8S4/c1-16(2)10-20-34-40-22(12-52-34)28(46)38-25-15-55-54-14-24(30(48)42-26(17(3)44)32(50)36-20)39-29(47)23-13-53-35(41-23)21(11-19-8-6-5-7-9-19)37-33(51)27(18(4)45)43-31(25)49/h5-9,12-13,16-18,20-21,24-27,44-45H,10-11,14-15H2,1-4H3,(H,36,50)(H,37,51)(H,38,46)(H,39,47)(H,42,48)(H,43,49)/t17-,18-,20+,21+,24-,25-,26-,27-/m0/s1

InChI Key

NLVXWJPLNQGFEL-MLVKEBSJSA-N

Isomeric SMILES

C[C@@H]([C@H]1C(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)C4=CSC(=N4)[C@H](NC(=O)[C@@H](NC3=O)[C@H](C)O)CC(C)C)CC5=CC=CC=C5)O

Canonical SMILES

CC(C)CC1C2=NC(=CS2)C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C4=CSC(=N4)C(NC(=O)C(NC3=O)C(C)O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.